molecular formula C9H16O2 B13256846 3-Propyloxane-3-carbaldehyde

3-Propyloxane-3-carbaldehyde

Cat. No.: B13256846
M. Wt: 156.22 g/mol
InChI Key: XMSJLZBXDHAMTB-UHFFFAOYSA-N
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Description

3-Propyloxane-3-carbaldehyde is an organic compound with the molecular formula C9H16O2. It belongs to the class of aldehydes, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. This compound is notable for its unique structure, which includes a six-membered oxane ring with a propyl group and an aldehyde functional group attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyloxane-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 3-propyloxane-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The starting materials and reagents are continuously fed into the reactor, and the product is continuously removed, allowing for high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Propyloxane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, hydrazines

Major Products Formed

    Oxidation: 3-Propyloxane-3-carboxylic acid

    Reduction: 3-Propyloxane-3-methanol

    Substitution: Imines, hydrazones

Scientific Research Applications

3-Propyloxane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes, providing insights into metabolic pathways.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting aldehyde dehydrogenase enzymes.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 3-Propyloxane-3-carbaldehyde involves its interaction with specific molecular targets, primarily enzymes that catalyze reactions involving aldehydes. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme, either inhibiting or activating its function, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxane-3-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.

    3-Ethyloxane-3-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.

    3-Butyloxane-3-carbaldehyde: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

3-Propyloxane-3-carbaldehyde is unique due to its specific propyl substitution, which can influence its reactivity and interaction with other molecules. The length and branching of the alkyl chain can affect the compound’s physical properties, such as solubility and boiling point, as well as its chemical behavior in various reactions.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-propyloxane-3-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-2-4-9(7-10)5-3-6-11-8-9/h7H,2-6,8H2,1H3

InChI Key

XMSJLZBXDHAMTB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCOC1)C=O

Origin of Product

United States

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